molecular formula C10H8BrNO B3189810 3-(bromomethyl)-1H-quinolin-2-one CAS No. 35740-85-3

3-(bromomethyl)-1H-quinolin-2-one

Cat. No.: B3189810
CAS No.: 35740-85-3
M. Wt: 238.08 g/mol
InChI Key: LSAQTAKXZBLFIX-UHFFFAOYSA-N
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Description

3-(bromomethyl)-1H-quinolin-2-one is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-1H-quinolin-2-one typically involves the bromination of a quinoline derivative. One common method is the bromination of 3-methylquinolin-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.

Chemical Reactions Analysis

Types of Reactions

3-(bromomethyl)-1H-quinolin-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

    Oxidation: Quinoline-2,3-dione derivatives.

    Reduction: 3-methylquinolin-2-one.

Scientific Research Applications

3-(bromomethyl)-1H-quinolin-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including antimalarial, antimicrobial, and anticancer compounds.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Material Science: It can be used in the development of organic semiconductors and other advanced materials.

    Chemical Biology:

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-1H-quinolin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The quinoline core can interact with various molecular targets, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-methylquinolin-2-one: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    3-(chloromethyl)-1H-quinolin-2-one: Similar in structure but with a chloromethyl group, which has different reactivity compared to the bromomethyl group.

    3-(iodomethyl)-1H-quinolin-2-one: Contains an iodomethyl group, which is more reactive in nucleophilic substitution reactions compared to the bromomethyl group.

Uniqueness

3-(bromomethyl)-1H-quinolin-2-one is unique due to the presence of the bromomethyl group, which provides a balance between reactivity and stability. This makes it a versatile intermediate for various chemical transformations and applications in different fields.

Properties

CAS No.

35740-85-3

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

3-(bromomethyl)-1H-quinolin-2-one

InChI

InChI=1S/C10H8BrNO/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-5H,6H2,(H,12,13)

InChI Key

LSAQTAKXZBLFIX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)CBr

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)CBr

35740-85-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 5 g of 3-hydroxymethylcarbostyril was added 50 ml of 47%-hydrobromic acid and the mixture was stirred at 70°-80° C. for 3 hours. After cooled the reaction mixture, the crystals precipitated were collected by filtration and were recrystallized from methanol to obtain 6 g of 3-bromomethylcarbostyril in the form of colorless needle-like crystals.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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